An In-Depth Technical Guide to Ethyltrimethylammonium Bromide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Ethyltrimethylammonium Bromide for Researchers and Drug Development Professionals
An Introduction to a Versatile Quaternary Ammonium (B1175870) Salt
Ethyltrimethylammonium (B95326) bromide is a quaternary ammonium compound with a wide range of applications in scientific research and industrial processes. Its unique properties make it a valuable tool in organic synthesis, materials science, and microbiology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its biological activity.
Core Properties and Data
Ethyltrimethylammonium bromide is a white crystalline solid that is soluble in water and polar organic solvents.[1] A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₄BrN | [1][2] |
| Molecular Weight | 168.08 g/mol | [1][2] |
| CAS Number | 2650-77-3 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 322.0-325.6 °C (decomposes) | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis of Ethyltrimethylammonium Bromide
The primary method for synthesizing Ethyltrimethylammonium bromide is the Menshutkin reaction , which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (ethyl bromide).[3]
Experimental Protocol: Laboratory Synthesis
This protocol outlines the laboratory-scale synthesis of Ethyltrimethylammonium bromide.
Materials:
-
Trimethylamine (B31210) (N(CH₃)₃)
-
Ethyl bromide (C₂H₅Br)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
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Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a known amount of trimethylamine in anhydrous ethanol.
-
Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to ensure the reaction proceeds to completion.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) with continuous stirring.[3] The reaction is typically allowed to proceed for 4-6 hours.[3]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, Ethyltrimethylammonium bromide, will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Applications in Research and Development
Ethyltrimethylammonium bromide's utility spans several key areas of chemical research.
Phase-Transfer Catalyst
As a phase-transfer catalyst, Ethyltrimethylammonium bromide facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] The ethyltrimethylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can occur.[3]
The Williamson ether synthesis is a classic example of a reaction that can be accelerated using a phase-transfer catalyst. This protocol describes the synthesis of an ether from an alcohol and an alkyl halide.
Materials:
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (B78521) (NaOH) solution (25% w/w)
-
Ethyltrimethylammonium bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Conical vial with a reflux condenser
-
Magnetic stirrer with a spin vane
-
Heating mantle
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a conical vial, combine 4-ethylphenol and the 25% sodium hydroxide solution. Add a spin vane and gently heat and stir until the 4-ethylphenol dissolves.
-
Catalyst and Reagent Addition: Add a catalytic amount of Ethyltrimethylammonium bromide to the mixture. Attach a reflux condenser and add methyl iodide through the top of the condenser.[4][5]
-
Reaction Conditions: Gently reflux the mixture with vigorous stirring for one hour.[4]
-
Workup: Cool the reaction mixture to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with a 5% sodium hydroxide solution, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to obtain the crude ether product.
-
Purification (Optional): The crude product can be further purified by column chromatography.
Structure-Directing Agent in Zeolite Synthesis
Ethyltrimethylammonium bromide can act as a template or structure-directing agent (SDA) in the hydrothermal synthesis of zeolites, such as ZSM-5.[3] The quaternary ammonium cation organizes the silicate (B1173343) and aluminate species in the synthesis gel, leading to the formation of a specific microporous framework.
This protocol provides a general method for the hydrothermal synthesis of ZSM-5 zeolite using Ethyltrimethylammonium bromide as a structure-directing agent.
Materials:
-
Sodium aluminate (NaAlO₂)
-
Colloidal silica (B1680970)
-
Sodium hydroxide (NaOH)
-
Ethyltrimethylammonium bromide
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Autoclave with a Teflon liner
-
Oven
-
Centrifuge
-
Muffle furnace
Procedure:
-
Preparation of the Synthesis Gel:
-
Prepare a sodium aluminate solution by dissolving sodium aluminate in deionized water.
-
In a separate beaker, mix colloidal silica and a solution of sodium hydroxide.
-
Add the Ethyltrimethylammonium bromide to the silica/NaOH mixture and stir until dissolved.
-
Slowly add the sodium aluminate solution to the silica mixture with vigorous stirring to form a homogeneous gel.
-
-
Hydrothermal Crystallization: Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 170°C) for a set period (e.g., 24-72 hours) to induce crystallization.[6]
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Collect the solid product by centrifugation or filtration.
-
Washing and Drying: Wash the product repeatedly with deionized water until the pH of the wash water is neutral. Dry the product in an oven at 100-120°C.
-
Template Removal (Calcination): To remove the Ethyltrimethylammonium bromide template from the zeolite pores, calcine the dried product in a muffle furnace. The temperature is gradually increased to around 550°C and held for several hours.
-
Characterization: The structure and properties of the synthesized ZSM-5 can be characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), and nitrogen adsorption-desorption analysis.
Biological Activity: Antimicrobial Properties
Quaternary ammonium compounds, including Ethyltrimethylammonium bromide, are known for their antimicrobial properties. Their mechanism of action primarily involves the disruption of the bacterial cell membrane.
The positively charged quaternary ammonium head group interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane. This initial interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Safety and Handling
Ethyltrimethylammonium bromide should be handled with appropriate safety precautions in a well-ventilated area.[7] Protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
